3-Formyl-5-hydroxybenzonitrile
Description
Properties
Molecular Formula |
C8H5NO2 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,5,11H |
InChI Key |
NXZCXWWLJIWEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-hydroxybenzonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where 5-hydroxybenzonitrile is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce the formyl group.
Industrial Production Methods: Industrial production of 3-formyl-5-hydroxybenzonitrile typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-5-hydroxybenzonitrile.
Reduction: 3-Hydroxymethyl-5-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Types and Electronic Effects
The reactivity and applications of benzonitrile derivatives are heavily influenced by substituent types and their electronic effects. Below is a comparative table of key analogs:
Key Observations:
Formyl vs. Acetyl Groups :
- The formyl group in 3-Formyl-5-hydroxybenzonitrile is more reactive toward nucleophilic additions (e.g., condensation reactions) compared to the acetyl group in 3-Acetyl-5-bromo-2-hydroxybenzonitrile, which introduces steric hindrance.
- The acetyl group’s electron-withdrawing nature is attenuated by its methyl group, reducing electrophilicity at the carbonyl carbon compared to the formyl analog.
Halogen vs. Hydroxyl Substituents :
- In 2-Fluoro-5-formylbenzonitrile, the fluorine atom at position 2 exerts an electron-withdrawing inductive effect, enhancing the electrophilicity of the formyl group at position 5.
- The hydroxyl group in 3-Formyl-5-hydroxybenzonitrile increases solubility in polar solvents via hydrogen bonding and may act as a directing group in electrophilic substitution reactions.
Positional Effects :
- The hydroxyl group in 3-Formyl-5-hydroxybenzonitrile (position 5) is para to the nitrile, while in 3-Acetyl-5-bromo-2-hydroxybenzonitrile, the hydroxyl is at position 2 (ortho to nitrile). This positional difference alters acidity; para-substituted hydroxyl groups are generally more acidic due to resonance stabilization.
Biological Activity
3-Formyl-5-hydroxybenzonitrile (CAS No. 1015414-78-4) is an organic compound characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-CN) attached to a benzene ring. Its molecular formula is C8H5NO2, with a molecular weight of 147.1 g/mol. This compound has garnered attention in scientific research due to its unique structural features that influence both its chemical reactivity and biological activity.
3-Formyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The nitrile group can be reduced to an amine.
- Substitution : The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of a base |
The mechanism of action for 3-formyl-5-hydroxybenzonitrile involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The hydroxy group can participate in hydrogen bonding, influencing solubility and reactivity, while the nitrile group can undergo hydrolysis to form carboxylic acids, which may further interact with biological molecules.
Biological Activities
Research indicates that 3-formyl-5-hydroxybenzonitrile and its derivatives exhibit significant biological activities, making them potential candidates for therapeutic applications:
- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in cancer pathways and inflammatory responses, suggesting its potential use in drug development.
- Receptor Modulation : The compound may also function as a receptor modulator, influencing various biological pathways relevant to diseases such as cancer and inflammation.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of 3-formyl-5-hydroxybenzonitrile inhibited cell proliferation in cancer cell lines, showing promise as anticancer agents .
- Anti-inflammatory Effects : Research has indicated that compounds similar to 3-formyl-5-hydroxybenzonitrile exhibit anti-inflammatory properties by modulating inflammatory pathways .
Comparative Analysis with Similar Compounds
The uniqueness of 3-formyl-5-hydroxybenzonitrile lies in its structural features compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Formylbenzonitrile | Lacks hydroxy group | Less reactive due to absence of hydroxyl |
| 4-Formylbenzonitrile | Formyl group at different position | Affects chemical properties |
| 2-Hydroxybenzonitrile | Lacks formyl group | Only contains hydroxy functionality |
| 3-Amino-5-hydroxybenzaldehyde | Contains an amino group instead of nitrile | Different functional groups lead to varied properties |
Applications in Research and Industry
3-Formyl-5-hydroxybenzonitrile has diverse applications across various fields:
- Organic Synthesis : Used as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development : Investigated for potential use in drug development due to its biological activity against enzymes and receptors.
Q & A
What are the preferred synthetic routes for 3-formyl-5-hydroxybenzonitrile, and how do reaction conditions influence regioselectivity?
The synthesis typically involves formylation of 5-hydroxybenzonitrile derivatives. A common approach is the Vilsmeier-Haack reaction, where a hydroxybenzonitrile precursor reacts with a formylating agent (e.g., POCl₃/DMF). Regioselectivity is influenced by the electron-donating hydroxyl group, which directs formylation to the meta position relative to the nitrile group . Optimization of temperature (40–60°C) and solvent polarity (e.g., dichloroethane) is critical to minimize side reactions like over-oxidation or polymerization. Alternative methods include Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃), though this may require protecting the hydroxyl group to prevent undesired ring activation .
How can conflicting NMR data for 3-formyl-5-hydroxybenzonitrile tautomers be resolved?
The compound may exhibit keto-enol tautomerism due to the proximity of the formyl and hydroxyl groups. Conflicting NMR signals (e.g., variable δ 9.8–10.2 ppm for aldehyde protons) can arise from solvent-dependent equilibrium. To resolve this:
- Use deuterated DMSO to stabilize the enol form via hydrogen bonding, revealing distinct OH (~δ 12 ppm) and aldehyde peaks.
- Low-temperature NMR (e.g., −40°C in CDCl₃) slows tautomer interconversion, allowing separate signal observation .
- Complement with IR spectroscopy: enol forms show strong O–H stretches (~3200 cm⁻¹), while keto forms exhibit C=O stretches (~1680 cm⁻¹) .
What advanced analytical techniques are recommended for characterizing trace impurities in 3-formyl-5-hydroxybenzonitrile?
- HPLC-MS/MS : Identifies impurities at ppm levels, such as brominated byproducts (from residual bromine in precursors) or dimerized species. Use a C18 column with a water/acetonitrile gradient .
- X-ray crystallography : Resolves structural ambiguities (e.g., tautomer dominance in the solid state) .
- TGA-DSC : Assesses thermal stability; decomposition above 200°C correlates with formyl group reactivity .
How can researchers optimize reaction conditions to mitigate low yields in nucleophilic substitution reactions involving 3-formyl-5-hydroxybenzonitrile?
Low yields often stem from competing reactions at the formyl group. Strategies include:
- Protecting the formyl group : Convert it to a stable acetal before substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without deactivating the nitrile.
- Catalysis : Use Cu(I) or Pd(0) to facilitate cross-coupling at the nitrile group while leaving the formyl intact .
- Kinetic monitoring : In situ IR tracks formyl reactivity, allowing real-time adjustment of reagent stoichiometry .
What safety precautions are critical when handling 3-formyl-5-hydroxybenzonitrile in catalytic studies?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during scale-up .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (potential respiratory irritant).
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃), which may trigger exothermic decomposition releasing CO, NOₓ, or HCN .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How does pH influence the stability of 3-formyl-5-hydroxybenzonitrile in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of the hydroxyl group accelerates hydrolysis of the nitrile to a carboxylic acid.
- Neutral to basic conditions (pH 7–12) : The formyl group undergoes aldol condensation, forming dimeric or polymeric species.
- Mitigation : Use buffered solutions (pH 5–6) and store at ≤4°C to prolong stability .
What computational methods are effective for predicting reactivity trends in 3-formyl-5-hydroxybenzonitrile derivatives?
- DFT calculations : Assess frontier molecular orbitals (FMOs) to identify electrophilic (formyl) and nucleophilic (nitrile) sites.
- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) by simulating interactions with the hydroxyl and nitrile groups .
- MD simulations : Models solvent effects on tautomer equilibria, aligning with experimental NMR data .
How can researchers address discrepancies in reported biological activity data for 3-formyl-5-hydroxybenzonitrile analogs?
Contradictions often arise from varying assay conditions:
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts.
- Metabolic stability : Test compounds in hepatocyte microsomes to account for rapid nitrile hydrolysis in vivo.
- Positive controls : Include known inhibitors (e.g., kojic acid for tyrosinase assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
